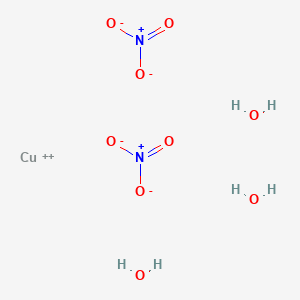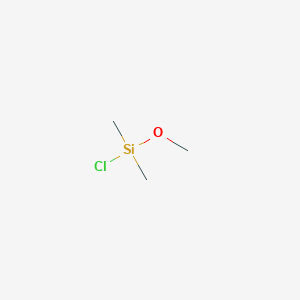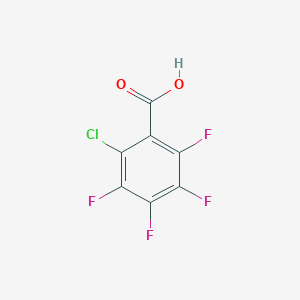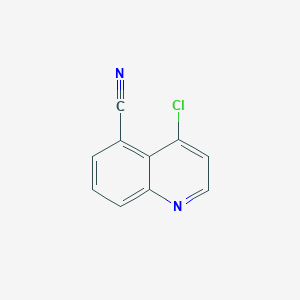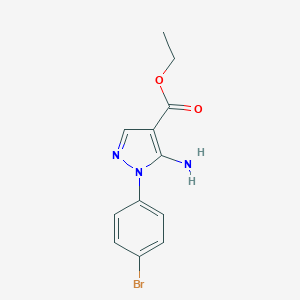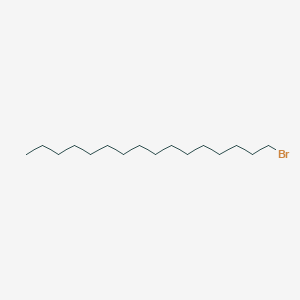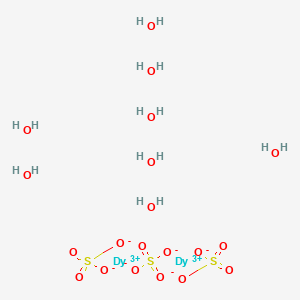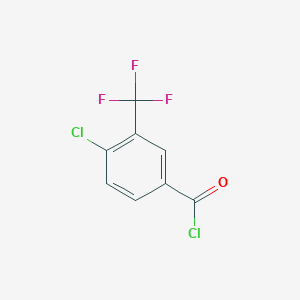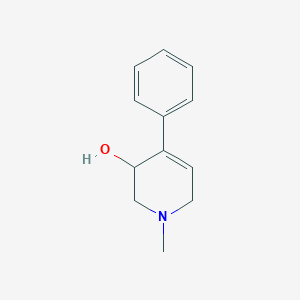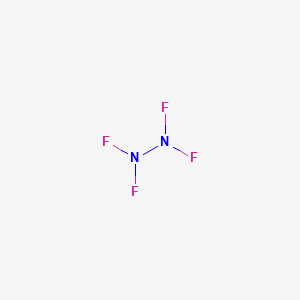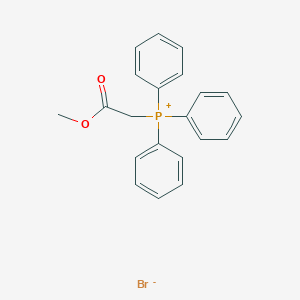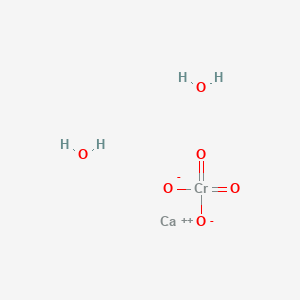
Calcium chromate dihydrate
Descripción general
Descripción
Calcium chromate dihydrate is an inorganic compound with the chemical formula CaCrO₄·2H₂O. It is the chromate salt of calcium and typically appears as a bright yellow solid. This compound is known for its high toxicity and carcinogenic properties due to the presence of hexavalent chromium. It is used in various industrial applications, although its usage is limited due to its hazardous nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium chromate dihydrate can be synthesized through a salt metathesis reaction involving sodium chromate and calcium chloride. The reaction proceeds as follows: [ \text{Na}_2\text{CrO}_4 + \text{CaCl}_2 \rightarrow \text{CaCrO}_4 + 2\text{NaCl} ] In aqueous solution, the dihydrate form is obtained, which loses water to form the anhydrous compound at around 200°C .
Industrial Production Methods: Industrial production of this compound typically involves the same salt metathesis reaction on a larger scale. The reaction is carried out in aqueous solution to obtain the dihydrate form, which is then filtered and dried .
Types of Reactions:
Oxidation: this compound acts as an oxidizing agent. It can oxidize organic compounds such as alcohols to their corresponding carbonyl compounds.
Reduction: The chromium (VI) center in this compound can be reduced to chromium (III) in the presence of reducing agents.
Substitution: It can undergo substitution reactions with various reagents to form different chromate salts.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols and other organic compounds.
Reduction: Reducing agents such as metals or hydrazine can be used.
Substitution: Reagents like sodium chromate and calcium chloride are used in the synthesis.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Chromium (III) compounds.
Substitution: Various chromate salts.
Aplicaciones Científicas De Investigación
Calcium chromate dihydrate has several applications in scientific research and industry:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Limited use due to its toxicity, but it can be used in controlled environments for specific biochemical studies.
Medicine: Not commonly used due to its carcinogenic properties.
Industry: Utilized as a yellow inorganic pigment, corrosion inhibitor, and in chromium electroplating and photochemical processing
Mecanismo De Acción
Calcium chromate dihydrate exerts its effects primarily through its oxidizing properties. The chromium (VI) center in the compound can oxidize organic and inorganic substances, leading to the formation of carbonyl compounds or metal oxides. The reduction of chromium (VI) to chromium (III) is a key pathway in its mechanism of action .
Comparación Con Compuestos Similares
- Calcium dichromate
- Beryllium chromate
- Magnesium chromate
- Strontium chromate
- Barium chromate
- Radium chromate
Comparison: Calcium chromate dihydrate is unique due to its high solubility in water compared to other chromates. It is also more commonly found in the dihydrate form, whereas other chromates may exist primarily in anhydrous forms. The toxicity and carcinogenic properties are shared among chromate compounds, but the specific applications and reactivity can vary .
Propiedades
IUPAC Name |
calcium;dioxido(dioxo)chromium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFSVSISUGYRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Cr](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCrO4.2H2O, CaCrH4O6 | |
| Record name | CALCIUM CHROMATE DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13765-19-0 (Parent) | |
| Record name | Calcium chrome(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074872 | |
| Record name | Calcium chromate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C). | |
| Record name | CALCIUM CHROMATE DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | CALCIUM CHROMATE DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8012-75-7, 10060-08-9 | |
| Record name | CALCIUM CHROMATE DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium chrome(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium chromate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
392 °F (loses 2H2O) (NTP, 1992) | |
| Record name | CALCIUM CHROMATE DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B154554.png)
